molecular formula C12H10N2O B1679375 N-Nitrosodiphenylamine CAS No. 86-30-6

N-Nitrosodiphenylamine

Cat. No.: B1679375
CAS No.: 86-30-6
M. Wt: 198.22 g/mol
InChI Key: UBUCNCOMADRQHX-UHFFFAOYSA-N
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Description

N-Nitrosodiphenylamine is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound appears as a yellow to brown crystalline powder and is primarily used as an intermediate in the production of rubber chemicals and other industrial applications .

Mechanism of Action

Target of Action

N-Nitrosodiphenylamine (NDPhA) is a water-soluble nitrosamine Nitrosamines, in general, are known to cause damage to the dna by alkylation of nitrogenous bases . This suggests that the primary targets of NDPhA could be the DNA in cells.

Mode of Action

Nitrosamines, including ndpha, are known to cause damage to the dna by alkylation of nitrogenous bases . This process can lead to mutations and, ultimately, to the development of cancer .

Biochemical Pathways

A study on nitrosamines in patients with colorectal cancer found that the hypoxanthine and xanthine metabolic pathways were the most affected metabolic pathways . These pathways are associated with adenine and guanine, which are components of DNA. Changes in these pathways could potentially lead to DNA damage and mutations .

Pharmacokinetics

It is known that nitrosamines are absorbed through the gastrointestinal tract . The main metabolic pathway for nitrosamines, including NDPhA, is cytochrome P-450-dependent denitrosation and ring hydroxylation in the liver .

Result of Action

The molecular and cellular effects of NDPhA’s action are primarily related to its potential to cause DNA damage and mutations, which can lead to the development of cancer . Nitrosamines, including NDPhA, are classified as potentially toxic and carcinogenic for humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NDPhA. For instance, the presence of nitrogen compounds in the environment can contribute to the formation of nitrosamines . Furthermore, the pH of the environment can affect the stability and reactivity of nitrosamines .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosodiphenylamine is typically synthesized through the nitrosation of diphenylamine. The process involves the reaction of diphenylamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out under acidic conditions and at low temperatures to ensure the stability of the nitrosamine product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is carefully controlled to maintain the desired temperature and pH levels. After the reaction, the product is purified through crystallization and drying processes to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Nitrosodiphenylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of rubber chemicals.

    Biology: It is studied for its potential mutagenic and carcinogenic effects.

    Medicine: Research is ongoing to understand its impact on human health and its potential use in cancer research.

    Industry: It is used as an antioxidant and stabilizer in the rubber industry

Comparison with Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosodipropylamine

Comparison: N-Nitrosodiphenylamine is unique due to its specific structure and the presence of two phenyl groups. This structural difference influences its reactivity and the types of reactions it undergoes compared to other nitrosamines. For instance, N-Nitrosodimethylamine and N-Nitrosodiethylamine have simpler alkyl groups, making them more volatile and reactive under different conditions .

Properties

IUPAC Name

N,N-diphenylnitrous amide
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InChI

InChI=1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
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InChI Key

UBUCNCOMADRQHX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=O
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Molecular Formula

C12H10N2O
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DSSTOX Substance ID

DTXSID6021030
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Molecular Weight

198.22 g/mol
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Physical Description

N-nitrosodiphenylamine appears as yellow to brown or orange powder or flakes or a black solid. Insoluble in water and denser in water. Hence sinks in water. (NTP, 1992), Other Solid, Yellow to brown or orange powder or flakes or a black solid; [CAMEO], YELLOW FLAKES., Yellow to brown or orange powder or flakes or a black solid.
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Boiling Point

101 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 35 mg/L at 25 °C, In water, 35.09 mg/L at 25 °C, Slightly soluble in ethanol, chloroform; soluble in benzene, Soluble in acetone, ethylene dichloride; somewhat soluble in gasoline; 10% in ethanol; 10% in benzene, Solubility in water: none
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Density

1.23 (NTP, 1992) - Denser than water; will sink, 1.23, 1.23 g/cm³
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Vapor Pressure

0.00007 [mmHg]
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Color/Form

Yellow plates from ligroin, Yellow plates or green crystals, Yellow plates from petroleum ether

CAS No.

86-30-6
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Melting Point

151.7 °F (NTP, 1992), 66.7 °C, 66.5 °C, 151.7 °F
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Synthesis routes and methods I

Procedure details

diphenylamine method, where diphenylamine as raw material is nitrosated using a nitrite in an organic solvent to produce N-nitrosodiphenylamine, which is rearranged to 4-nitrosodiphenylamine hydrochloride under the action of anhydrous hydrogen chloride, and then, 4-nitrosodiphenylamine hydrochloride is neutralized with a base to give 4-nitrosodiphenylamine which is finally reduced to 4-aminodiphenylamine by sodium sulfide.
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Synthesis routes and methods II

Procedure details

The compound 1,1-diphenylhydrazine is commercially available. The substituted 1,1-diphenylhydrazines can be made by reacting the corresponding 1,1-diarylamine with sodium nitrite and hydrochloric acid in dimethylformamide at about 10° C. to produce an N-nitrosodiphenylamine, then adding the N-nitroso compound in tetrahydrofuran to a suspension of lithium aluminum hydride in dry ether under nitrogen and maintaining the temperature at 25°-35° C. for about 11/2 hours. The procedure is analogous to that given for preparation of N-amino-iminodibenzyl in Cohen et al., U.S. Pat. No. 3,457,271.
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Synthesis routes and methods III

Procedure details

210 g of 20% diphenylamine solution in trichloroethylene, 59 g of 38% sodium nitrite aqueous solution and 150 g of 20% sulfuric acid are simultaneously fed, under stirring, (Re = 8-10×103) at 17°-20° C. for about 7-10 min into a 500 ml reactor equipped with a cooling jacket, a thermometer and an agitator; this is followed by another stirring for about 5-8 min. The stirring is discontinued after said period of time has elapsed; complete layer separation of the organic and aqueous phases takes place during 15-20 min. 217 g of organic phase containing 48.4 g of N-nitrosodiphenylamine and 0.42 g of diphenylamine are obtained. Diphenylamine conversion degree is 99%; N-nitrosodiphenylamine yield, 99.3% in terms of converted diphenylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Nitrosodiphenylamine
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N-Nitrosodiphenylamine
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Customer
Q & A

Q1: What is the molecular formula and weight of N-Nitrosodiphenylamine?

A1: this compound has the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, infrared spectra for this compound and its nitration products have been established and analyzed. []

Q3: How does the presence of water impact the stability of this compound under microwave irradiation?

A3: The presence of water is crucial for the microwave-induced reduction of this compound. The rapid movement of water molecules under microwave irradiation facilitates the decomposition of adjacent this compound molecules. []

Q4: Can this compound act as a nitrosating agent?

A4: Yes, this compound can act as a nitrosating agent. For example, in the presence of a catalytic amount of trichloroacetic acid, it reacts with indoles to form the corresponding nitroso and iso-nitroso derivatives in good yields. []

Q5: Can zeolites catalyze the degradation of this compound?

A5: Yes, zeolites, particularly Hβ, can effectively degrade this compound at room temperature, showcasing their potential for removing nitrosamines from the environment. The degradation efficiency is directly related to the acidity of the zeolite. []

Q6: Have there been any molecular docking studies conducted with this compound?

A6: Yes, molecular docking simulations have been performed to assess the potential of various Calixarene analogs, like Calixcarbazole and Calixnaphthelene, for the extraction of this compound. The studies showed that these Calixarene analogs could form stable inclusion complexes with this compound due to favorable binding energies. []

Q7: How does the presence of a nitroso group affect the biological activity of diphenylamine?

A7: Introducing a nitroso group to diphenylamine, forming this compound, significantly alters its biological activity. In rats, this compound induces a wider range of changes in the xenobiotic biotransformation system compared to diphenylamine, affecting both phases of xenobiotic metabolism. This suggests the nitroso group plays a key role in the observed differences in biological response. []

Q8: Are there any effective strategies for improving the stability of this compound in specific applications?

A8: While specific formulation strategies for this compound are not extensively detailed in the provided literature, it is known that minimizing exposure to light, heat, and strong oxidizing agents can help maintain its stability.

Q9: Have there been any workplace surveys conducted regarding this compound exposure?

A9: Yes, workplace surveys for this compound exposure have been conducted, such as the one at the Akron Chemical Plant of the B. F. Goodrich Company in 1978. While this specific survey did not detect this compound, other nitrosamines were found, highlighting the importance of monitoring and controlling workplace exposure to these compounds. []

Q10: Is this compound carcinogenic?

A10: Yes, this compound is recognized as a carcinogen. In a bioassay conducted on F344 rats, this compound was found to induce dose-related transitional-cell carcinomas of the urinary bladder in both sexes, demonstrating its carcinogenic potential in this species. []

Q11: Are there any known mechanisms for the toxicological effects of this compound?

A11: While the exact mechanism of this compound toxicity is not fully elucidated, it's suggested that its metabolic conversion to diphenylamine in the liver may play a role. This biotransformation process, primarily mediated by the cytochrome P-450 monooxygenase system in the microsomal fraction, could lead to the formation of reactive metabolites that contribute to its toxicity. [, ]

Q12: What analytical techniques are commonly employed for the detection and quantification of this compound in various matrices?

A12: Several analytical methods have been employed for detecting and quantifying this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for analyzing this compound in food products, offering high sensitivity and selectivity. [, , , ]
  • High-Performance Liquid Chromatography (HPLC): Employed for quantifying this compound and its derivatives in complex matrices like gun propellants. [, ]
  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): Used for analyzing both volatile and non-volatile nitrosamines, including this compound, in environmental samples like drinking water. []
  • Stir Bar Sorptive Extraction (SBSE) coupled with HPLC: Offers a sensitive and reliable method for extracting and determining this compound in water samples. []
  • Solid Phase Microextraction (SPME) coupled with GC-MS: Provides a simple, rapid, and solvent-saving technique for extracting and detecting this compound in various matrices. []

Q13: Can this compound be formed during water disinfection processes?

A13: Yes, this compound can be formed as a disinfection by-product (DBP) in drinking water, particularly after treatment with chlorine, chloramine, ozone, and medium-pressure UV/chlorine. Its formation is linked to the presence of precursors like diphenylamine in the source water. [, ]

Q14: Can this compound degrade in the environment?

A14: While specific environmental degradation pathways for this compound are not detailed in the provided research, its adsorption onto zeolites and subsequent degradation under mild conditions suggests a potential route for its removal from the environment. []

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